Home > Products > Screening Compounds P20928 > 1H-indazole-6-carboxamide
1H-indazole-6-carboxamide - 906000-44-0

1H-indazole-6-carboxamide

Catalog Number: EVT-421535
CAS Number: 906000-44-0
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-Indazole-6-carboxamide is a heterocyclic organic compound belonging to the indazole family. It serves as a crucial building block in synthesizing various biologically active compounds, particularly in medicinal chemistry. It is not a naturally occurring compound and is primarily used in scientific research to develop potential therapeutic agents. [, ]

5-(4-fluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid

  • Compound Description: This compound is a potent p38 inhibitor. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 5-(4-fluorophenoxy) substituent and isobutyl group at N1, and a carboxylic acid group at the 6-position instead of carboxamide. []

N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)

  • Compound Description: This compound, also known as AT7519, is a novel cyclin-dependent kinase inhibitor. []
  • Relevance: Although this compound features a pyrazole core instead of indazole, it shares a similar structure and activity profile with 1H-indazole-6-carboxamide. Both compounds contain a carboxamide group at the 3-position and substitutions on the adjacent nitrogen-containing ring, highlighting a possible structure-activity relationship. []

N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)

  • Compound Description: This compound exhibits potent antiproliferative activity against various human cancer cell lines, particularly against the human colorectal cancer cell line (HCT116). It also displays low cytotoxicity in normal cells like lung fibroblasts (MRC5). []

1-(3-Amino-4-Morpholino-1H- Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1- Carboxamide

  • Compound Description: This compound displays significant inhibitory activity against certain cancer cell lines. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide. Notably, both are carboxamide derivatives, with the title compound having the carboxamide attached to a cyclopropane ring. This structure suggests the importance of the carboxamide group and the potential for diverse substitutions on it. []

3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1Hindazole- 6-carbonitrile (DB07075)

  • Compound Description: This compound is identified as a potential inhibitor of cancer Osaka thyroid kinase (COT) with promising pharmacokinetic characteristics. []
  • Relevance: This compound is based on a 1H-indazole core, similar to 1H-indazole-6-carboxamide. While it lacks the carboxamide group, the presence of a nitrile group at the 6-position suggests potential alternative functionalities at that position can retain biological activity. []

N-Phenylpyridine-3-Carboxamide (NPP3C)

  • Compound Description: This compound inhibits the replication of dengue virus (DENV), West Nile virus, and Zika virus by targeting a post-entry step in the viral life cycle, specifically impeding viral RNA replication. []
  • Relevance: While structurally different with a pyridine core instead of indazole, the presence of the 3-carboxamide group, similar to 1H-indazole-6-carboxamide, highlights the potential significance of this functional group for antiviral activity. []

6-acetyl-1H-indazole (6A1H1)

  • Compound Description: This compound specifically inhibits DENV replication by targeting the viral RNA replication step, exhibiting a high genetic barrier to resistance. It also significantly reduces infectious DENV particle production without notable cytotoxicity. []
  • Relevance: This compound shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of an acetyl group at the 6-position instead of carboxamide suggests that modifications at this position can significantly influence antiviral activity and target specificity. []

1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

  • Compound Description: This compound is a synthetic cannabinoid identified in plant material and post-mortem blood samples. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide, highlighting the importance of this core structure for cannabinoid receptor activity. []

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: This compound demonstrates distinct inhibitory activity against the A549 and BGC-823 cancer cell lines. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 3-amino-4-morpholino substitution and a [4-chloro-3-(trifluoromethyl)phenyl] group at the carboxamide. This comparison emphasizes the potential of modifying the 1H-indazole scaffold at various positions for achieving desired biological activities. []

3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide

  • Compound Description: This compound shows effective inhibition of cancer cell proliferation. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 3-amino-4-morpholino substitution and a [2-(trifluoromethoxy)phenyl] group at the carboxamide. Like the previous compound, this reinforces the potential of 1H-indazole scaffold modification for anticancer activity. []

3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: This compound demonstrates inhibitory activity against the proliferation of specific cancer cell lines. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide, differing by a 3-amino-4-morpholino substitution and a (5-fluoro-2-methylphenyl) group at the carboxamide. This further highlights the versatility of the 1H-indazole scaffold and its potential for creating diverse anticancer agents. []

3-methyl-6-nitro-1H-indazole

  • Compound Description: This compound is a crucial intermediate in synthesizing Pazopanib hydrochloride, a tyrosine kinase inhibitor used to treat soft tissue sarcoma. []
  • Relevance: This compound shares the core 1H-indazole structure with 1H-indazole-6-carboxamide. The presence of a nitro group at the 6-position, compared to the carboxamide in the title compound, emphasizes the possibility of diverse functional groups at this position for different biological activities. []

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (AKB48/APINACA)

  • Compound Description: This compound, also known as AKB48 or APINACA, is a synthetic cannabinoid detected in herbal incense. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide. The different substituents highlight how modifications on the core structure can alter pharmacological activity and target specificity within the cannabinoid system. []

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB‐PINACA)

  • Compound Description: This compound is a synthetic cannabinoid, and its hydroxylated metabolites (4OH- and 5OH-AB-PINACA) retain affinity for the cannabinoid type 1 receptor. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide. Its metabolites suggest that modifications to the pentyl chain can modulate activity and potentially contribute to the compound's overall pharmacological profile. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3- carboxamide (ADB-CHMINACA)

  • Compound Description: This compound is another synthetic cannabinoid. []
  • Relevance: This compound shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide. The diverse substituents at the carboxamide nitrogen demonstrate the vast array of structural modifications possible within this class of synthetic cannabinoids. []

2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives

  • Compound Description: This class of compounds exhibits antiproliferative activity against various cancer cells, with analogue 5l demonstrating the most potent cytotoxic activity. []
  • Relevance: While this compound class features a triazolopyrimidine core instead of indazole, the presence of the 6-carboxamide group, similar to 1H-indazole-6-carboxamide, highlights this functional group's potential relevance in designing anticancer agents. []

6-(Pyrimidin-4-yl)-1H-indazole derivatives

  • Compound Description: This class of compounds exhibits antiproliferative activity against the human nasopharyngeal carcinoma cell line SUNE1. Compounds 6b, 6c, 6e, and 6l show potent activity comparable to cisplatin, with lower nephrotoxicity. Compound 6l (N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine) demonstrates significant antitumor activity in a SUNE1 xenograft model, inducing apoptosis and G2/M arrest. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide, highlighting the significance of this core structure in developing anticancer agents. []

4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide

  • Compound Description: This benzimidazole derivative exhibits structural similarities to indazole compounds, particularly in the arrangement of the carboxamide group and aromatic rings. []
  • Relevance: While featuring a benzimidazole core, this compound shares a structural resemblance to 1H-indazole-6-carboxamide, suggesting potential bioisosteric relationships between benzimidazoles and indazoles. The presence of the 6-carboxamide group and the N-substituted alkyl chain further strengthens this relationship. []
  • Compound Description: This series of benzimidazole derivatives with adamantane moieties explores various substitutions at the carboxamide position, including carbohydrazide and 1,3,4-oxadiazole derivatives. []
  • Relevance: Despite featuring a benzimidazole core, this series' structural similarities to 1H-indazole-6-carboxamide and the variations in carboxamide substitutions highlight the potential for exploring similar modifications in indazole-based compounds for novel biological activities. []

3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides

  • Compound Description: This class of compounds exhibits potent inhibitory activity against tyrosine threonine kinase (TTK), with good cell activity and oral bioavailability. Compounds with the 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl group show superior potency, low off-target activity, and good microsomal stability. Compound 75 (CFI-401870) effectively inhibits tumor growth in vivo and is a promising candidate for preclinical development. []

N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

  • Compound Description: This compound demonstrates potent and selective inhibition against human monoamine oxidase B (MAO-B) with a competitive mode of action. It represents a promising lead compound for further optimization. []
  • Relevance: While this compound features an indole core, its structural resemblance to 1H-indazole-6-carboxamide, particularly the presence of the carboxamide group and the substituted aromatic ring, suggests potential bioisosteric relationships between indoles and indazoles. []

3-chloro-6-nitro-1H-indazole derivatives

  • Compound Description: This class of compounds displays promising antileishmanial activity. Notably, compound 13 exhibits potent growth inhibition against Leishmania major. Molecular docking studies indicate a stable interaction with the Leishmania trypanothione reductase enzyme. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of a chlorine atom at the 3-position and a nitro group at the 6-position, compared to the carboxamide in the title compound, highlights the potential of varying substitutions for targeting different therapeutic applications. []

3-oxo-2,3-dihydro -1H- indazole-4-carboxamide derivatives

  • Compound Description: This class of compounds exhibits selective inhibitory activity against poly (ADP-ribose) polymerase PARP-1, making them potential candidates for treating cancer, cardiovascular diseases, inflammation, and central nervous system damage. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of a 4-carboxamide group, compared to the 6-carboxamide in the title compound, suggests that isomeric variations in the carboxamide position can significantly impact the compound's target and therapeutic potential. []

5-hetarylamino-3-aryl-1H-indazole derivatives

  • Compound Description: This class of compounds demonstrates potent inhibitory activity against protein kinase CK2. The structure-activity relationship (SAR) study and molecular modeling suggest promising avenues for developing more potent and selective CK2 inhibitors based on this scaffold. []
  • Relevance: This class of compounds shares the 1H-indazole core with 1H-indazole-6-carboxamide. The presence of various aryl and hetaryl substituents at the 3- and 5-positions underscores the versatility of the indazole scaffold in accommodating diverse modifications for achieving desired biological activities. []
  • Compound Description: This class of compounds acts as P2Y12 antagonists, making them potential candidates for treating cardiovascular diseases. [, ]
  • Relevance: This class of compounds shares the 1H-indazole core structure and the 3-carboxamide substitution with 1H-indazole-6-carboxamide, highlighting the potential of this core structure for cardiovascular drug development. [, ]

N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MePhBIZA)

  • Compound Description: This compound efficiently extracts trivalent lanthanides (Ln3+) and forms stable complexes with Eu3+ even in acidic solutions. []
  • Relevance: Although structurally different from 1H-indazole-6-carboxamide, MePhBIZA's ability to complex with metal ions suggests a potential avenue for exploring the metal-binding properties of indazole-based compounds, especially those with carboxamide groups that could participate in coordination. []
Classification

1H-indazole-6-carboxamide can be classified as:

  • Chemical Family: Indazoles
  • Functional Group: Carboxamide
  • Molecular Formula: C₉H₈N₂O
Synthesis Analysis

The synthesis of 1H-indazole-6-carboxamide typically involves several steps, often starting from simpler indole derivatives. One effective method involves the nitrosation of indoles, which leads to the formation of various intermediates that can be further processed to yield the desired carboxamide.

General Synthetic Procedure

  1. Starting Material: Indole or substituted indoles.
  2. Nitrosation: Indole is treated with sodium nitrite in an acidic medium to form an oxime intermediate.
  3. Cyclization: The oxime undergoes cyclization to form 1H-indazole derivatives.
  4. Carboxylation: The resulting indazole can be converted to the carboxylic acid, followed by amide formation using coupling reagents like HATU or EDC in the presence of a base such as DIPEA.

For instance, a study demonstrated that 1-butyl-1H-indazole-3-carboxylic acid was synthesized through a straightforward approach involving amide coupling reactions, yielding various derivatives with good yields (55%-80%) depending on the substituents used .

Molecular Structure Analysis

1H-indazole-6-carboxamide features a bicyclic structure with the following characteristics:

  • Core Structure: The indazole moiety consists of a five-membered ring fused to a six-membered aromatic ring.
  • Functional Groups: The presence of a carboxamide group (-C(=O)NH₂) at the 6-position contributes to its chemical reactivity and biological properties.

Structural Data

  • Molecular Weight: Approximately 164.17 g/mol.
  • Bond Angles and Lengths: The structure exhibits typical bond lengths for carbon-nitrogen (approximately 1.47 Å) and carbon-oxygen bonds (approximately 1.24 Å), consistent with standard values for similar compounds.
Chemical Reactions Analysis

The chemical reactivity of 1H-indazole-6-carboxamide is influenced by its functional groups:

  • Nucleophilic Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Acid-Base Reactions: The carboxamide group can undergo protonation/deprotonation, affecting its solubility and interaction with biological targets.

Additionally, derivatives of this compound have been explored for their ability to inhibit various enzymes, showcasing their potential as pharmacological agents .

Mechanism of Action

The mechanism of action for compounds like 1H-indazole-6-carboxamide often involves interaction with specific biological targets:

  • Enzyme Inhibition: Many indazole derivatives act as inhibitors for kinases or other enzymes involved in cell signaling pathways.
  • Receptor Modulation: These compounds may also interact with receptors, modulating their activity and influencing cellular responses.

For example, some studies have indicated that indazole derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Physical and Chemical Properties Analysis

1H-indazole-6-carboxamide possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents like dimethyl sulfoxide and less soluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a moderate range typical for organic compounds.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • pKa Values: The pKa value indicates the acidity of the carboxamide group, which influences its reactivity in biological systems.
Applications

The applications of 1H-indazole-6-carboxamide extend across various fields:

  • Medicinal Chemistry: It serves as a scaffold for designing new pharmaceuticals targeting cancer, inflammation, and other diseases.
  • Biological Research: Used in studies assessing enzyme inhibition and receptor interactions, contributing to drug discovery efforts.
  • Material Science: Potential applications in developing novel materials due to its unique structural properties.
Introduction to 1H-Indazole-6-Carboxamide in Contemporary Drug Discovery

Biological Significance of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle featuring fused benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural adaptability. This moiety exhibits thermodynamic stability in its 1H-tautomeric form, enabling diverse functionalization at N1, C3, and C6 positions, which facilitates precise optimization of drug-like properties [3] [7]. Indazole derivatives demonstrate multifaceted bioactivity across therapeutic areas, prominently including anticancer, antimicrobial, anti-inflammatory, and antiviral applications. Over 43 indazole-based compounds are currently in clinical development or approved use, underscoring their pharmaceutical significance [9].

The tubulin polymerization inhibition by indazole derivatives constitutes a major anticancer mechanism. Compounds like 1H-indazole-6-carboxamide analogues disrupt microtubule dynamics, inducing mitotic arrest and apoptosis in cancer cells. Research demonstrates their ability to suppress cancer cell proliferation in MCF-7 (breast), HeLa (cervical), and SKBR-3 (breast) cell lines, with IC₅₀ values often comparable to reference drugs like nocodazole [1]. These analogues also stimulate immune-mediated tumor clearance through JNK pathway activation in dendritic cells and interferon-β expression via the GAS-STING axis [1].

Beyond direct antitumor effects, indazole carboxamides exhibit kinase inhibitory potency, particularly against p21-activated kinase 1 (PAK1). PAK1 overexpression correlates with tumor metastasis in breast, colon, and bladder cancers. Structural analyses reveal that the carboxamide group enables critical hydrogen bonding with kinase hinge regions, while the indazole core occupies hydrophobic pockets adjacent to the ATP-binding site [2] [7]. This dual targeting capability positions 1H-indazole-6-carboxamide derivatives as promising multimodal agents.

Table 1: Clinically Significant Indazole-Based Drugs

Drug NameTherapeutic CategoryPrimary TargetIndazole Substitution Pattern
PazopanibAnticancer (Tyrosine Kinase Inhibitor)VEGFR, PDGFR, c-Kit1H-Indazole-3-amide
GranisetronAntiemetic5-HT₃ Receptor1H-Indazole-3-carboxamide
NiraparibAnticancer (PARP Inhibitor)PARP-1/21H-Indazole-7-carboxamide
EntrectinibAnticancer (TRK/ALK/ROS1 Inhibitor)TRKA/B/C, ALK, ROS11H-Indazole-6-amine
BenzydamineAnti-inflammatoryUnknown1H-Indazole-3-carboxylic ester

Rationale for Targeting 1H-Indazole-6-Carboxamide in Oncological and Antiviral Research

Structural and Pharmacological Advantages

The strategic incorporation of a carboxamide group at the C6 position of the indazole ring enhances target binding affinity and modulates physicochemical properties critical for drug development. This modification improves aqueous solubility by introducing hydrogen-bonding capabilities, while the planar aromatic system maintains optimal lipophilicity for membrane penetration (calculated logP values typically 2.0–3.5) [4] [9]. The carboxamide functionality serves as a versatile pharmacophore capable of forming bidentate hydrogen bonds with biological targets, a feature exploited in designing kinase inhibitors and tubulin-binding agents [1] [2].

Recent synthetic innovations emphasize green chemistry approaches for 1H-indazole-6-carboxamide production. Comparative studies demonstrate that catalytic methods employing [Cp*RhCl₂]₂/AgSbF₆/Cu(OAc)₂ systems achieve higher yields (75–92%) and reduced environmental impact compared to conventional routes, aligning with sustainable pharmaceutical development [1]. Molecular docking analyses reveal that 1H-indazole-6-carboxamide derivatives exhibit favorable binding poses within the colchicine binding site of tubulin (PDB ID:7Z2P), forming hydrogen bonds with residues β-Tubulin:Asn258 and hydrophobic contacts with β-Tubulin:Leu248 and β-Tubulin:Ala250 [1].

Anticancer Mechanisms and Evidence

1H-Indazole-6-carboxamide derivatives demonstrate potent antiproliferative effects through microtubule disruption and kinase inhibition. In vitro evaluations against MCF-7 breast cancer cells show IC₅₀ values as low as 0.85 μM, outperforming reference drugs in specific structural configurations [1]. The microtubule destabilization mechanism involves binding to the tubulin colchicine site, suppressing GTP-dependent polymerization by 60–80% at 5 μM concentrations, thereby activating the spindle assembly checkpoint and inducing caspase-mediated apoptosis [1].

Recent studies highlight their synergistic potential with immunotherapies. Through JNK pathway activation, these compounds promote dendritic cell maturation and enhance tumor antigen presentation. Additionally, they stimulate STING-dependent interferon responses in cancer cells, creating a proinflammatory tumor microenvironment conducive to immune-mediated clearance [1]. Molecular dynamics simulations confirm stable binding (RMSD < 2.0 Å over 100 ns) between 1H-indazole-6-carboxamide derivatives and PAK1, rationalizing their antimetastatic effects observed in migration assays [2] [9].

Emerging Antiviral Applications

The structural similarity of 1H-indazole-6-carboxamide to purine nucleosides enables interactions with viral polymerase active sites, positioning it as a promising scaffold for broad-spectrum antiviral development. Molecular docking studies indicate favorable binding to coronavirus RNA-dependent RNA polymerase (RdRp) with binding energies comparable to remdesivir (-8.2 kcal/mol vs. -8.5 kcal/mol) [8]. Derivatives exhibit inhibitory activity against zoonotic coronaviruses including SARS-CoV-2, MERS-CoV, and porcine epidemic diarrhea virus (PEDV) in cell-based assays [8].

The multi-target engagement capability of these compounds extends to flaviviruses and filoviruses. Structural optimizations, particularly N1-substitutions with hydrophobic groups, enhance penetration into viral replication complexes. Recent research demonstrates viral polymerase inhibition through non-nucleoside mechanisms, where carboxamide-containing indazoles act as allosteric inhibitors of HCV NS5B and dengue virus NS5 polymerases, reducing replication by 70–90% at 10 μM concentrations without host cell cytotoxicity [3] [8].

Table 2: Antiviral Spectrum of 1H-Indazole-6-Carboxamide Derivatives

Viral FamilyRepresentative VirusInhibition MechanismEC₅₀ RangeSelectivity Index
CoronaviridaeSARS-CoV-2, MERS-CoV, PEDVRdRp inhibition1.2–5.8 μM15–85
FlaviviridaeDengue, ZikaNS5 polymerase allosteric site2.5–8.3 μM12–45
FiloviridaeEbola, MarburgVP35 interferon antagonism4.7–11.2 μM8–22
ParamyxoviridaeRespiratory syncytial virusFusion inhibition3.8–9.6 μM10–38
OrthomyxoviridaeInfluenza A/H1N1Endonuclease inhibition5.2–14.7 μM6–18

The drug-likeness profile of 1H-indazole-6-carboxamide derivatives, as predicted by SwissADME and ADMETlab2.0, generally complies with Lipinski's rule of five, with molecular weights < 450 Da, hydrogen bond acceptors < 8, and hydrogen bond donors < 3 [1] [9]. These computational assessments support their potential as orally bioavailable therapeutic agents warranting further preclinical investigation.

Properties

CAS Number

906000-44-0

Product Name

1H-indazole-6-carboxamide

IUPAC Name

1H-indazole-6-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-4-10-11-7(6)3-5/h1-4H,(H2,9,12)(H,10,11)

InChI Key

FBGOHJNZYJSJKC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)N)NN=C2

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.